3-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine, commonly known as 3-CMPF, is a synthetic organic compound belonging to the class of pyrazolopyridines. It is a white crystalline solid that is insoluble in water and is used as an intermediate in the synthesis of organic compounds. It has been used as a reference compound in a variety of scientific studies due to its unique properties.
Scientific Research Applications
Anticancer Activity
A study outlined the synthesis of novel fluoro substituted benzo[b]pyran derivatives, demonstrating anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, which may suggest a potential pathway for designing drugs based on similar chemical frameworks (Hammam et al., 2005).
Antioxidant and Antimicrobial Activity
Another research effort led to the creation of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl) pyridines, exhibiting significant antioxidant and antimicrobial activities. This work underscores the potential of such compounds in pharmaceutical applications, particularly for their antioxidative and antimicrobial properties (Bonacorso et al., 2015).
Optical Properties
Research into pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives has revealed their promising blue fluorescence and quantum yields, indicating applications in materials science for optical devices or sensors (Yang et al., 2011).
Coordination Chemistry
A review on 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives as ligands highlighted their use in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. This signifies the role of such compounds in developing advanced materials for sensing and electronic applications (Halcrow, 2005).
properties
IUPAC Name |
3-[4-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c12-6-10-8-16(5-3-13)15-11(10)9-2-1-4-14-7-9/h1-2,4,7-8H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRVRGMXRAENPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CCl)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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